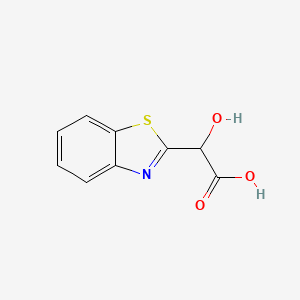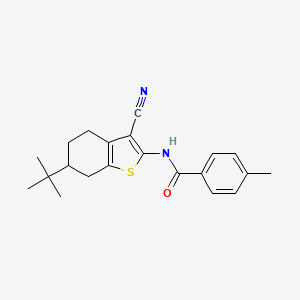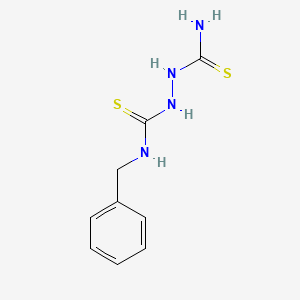![molecular formula C24H22BrClN2O2 B12452974 2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12452974.png)
2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is an organic compound with a complex structure that includes bromine, chlorine, and morpholine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a phenolic compound followed by the introduction of the chlorophenyl and morpholinyl groups through a series of substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines, thiols, or alkoxides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imine group can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
科学的研究の応用
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further investigation.
類似化合物との比較
Similar Compounds
2-bromo-4-methylphenol: A simpler analog with a bromine and methyl group on the phenol ring.
2-chloro-4-bromophenol: Contains both bromine and chlorine atoms on the phenol ring.
4-[(2-chlorophenyl)methyl]phenol: Lacks the bromine and morpholinyl groups but has the chlorophenylmethyl substituent.
Uniqueness
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both bromine and chlorine atoms, along with the morpholinyl and imine functionalities, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H22BrClN2O2 |
|---|---|
分子量 |
485.8 g/mol |
IUPAC名 |
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(2-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C24H22BrClN2O2/c25-20-15-17(13-18-5-1-2-6-21(18)26)14-19(24(20)29)16-27-22-7-3-4-8-23(22)28-9-11-30-12-10-28/h1-8,14-16,29H,9-13H2 |
InChIキー |
BLSXUIXQCHUJSF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=CC=C2N=CC3=C(C(=CC(=C3)CC4=CC=CC=C4Cl)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452903.png)
![1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12452908.png)
![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)






![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12452955.png)


![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium](/img/structure/B12452973.png)
